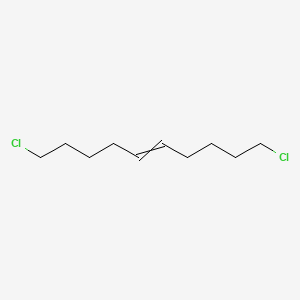
1,10-Dichlorodec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Dichlorodec-5-ene is an organic compound with the molecular formula C10H18Cl2 It is a chlorinated hydrocarbon featuring a double bond at the fifth carbon and chlorine atoms at the first and tenth carbons
Vorbereitungsmethoden
1,10-Dichlorodec-5-ene can be synthesized through several methods. One common approach involves the radical reduction of cis-1,10-dichlorodec-5-ene initiated by tributylstannane. This reaction produces a series of mono-, bi-, and a-cyclic compounds . The formation of the mono-cyclic compound from the alkene is particularly notable due to its readiness, which is consistent with a solvent cage effect .
Analyse Chemischer Reaktionen
1,10-Dichlorodec-5-ene undergoes various chemical reactions, including:
Radical Reactions: The compound can participate in radical-induced cyclizations, leading to the formation of mono-, bi-, and a-cyclic compounds.
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bond in the compound can undergo addition reactions with various reagents.
Common reagents used in these reactions include tributylstannane for radical reactions and other nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,10-Dichlorodec-5-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 1,10-Dichlorodec-5-ene exerts its effects involves its ability to participate in radical and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in radical reactions, the compound can form stable radicals that participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1,10-Dichlorodec-5-ene can be compared with other chlorinated hydrocarbons such as 1,10-dichlorodecane and 1,10-dichlorodec-5-yne. While these compounds share some similarities, this compound is unique due to the presence of the double bond at the fifth carbon, which significantly influences its reactivity and applications .
Similar Compounds
- 1,10-Dichlorodecane
- 1,10-Dichlorodec-5-yne
Eigenschaften
CAS-Nummer |
62978-79-4 |
|---|---|
Molekularformel |
C10H18Cl2 |
Molekulargewicht |
209.15 g/mol |
IUPAC-Name |
1,10-dichlorodec-5-ene |
InChI |
InChI=1S/C10H18Cl2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-2H,3-10H2 |
InChI-Schlüssel |
NWQFMFYQJYVBDP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCl)CC=CCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


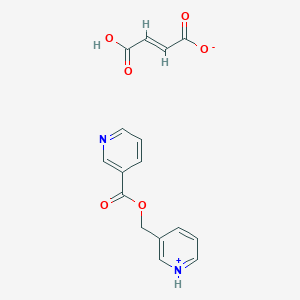
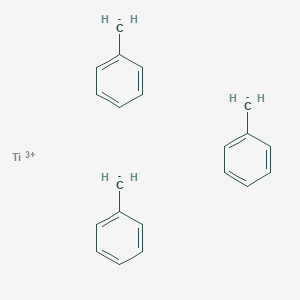
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)

![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
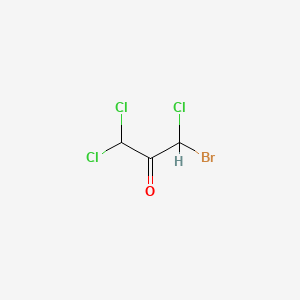
![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)

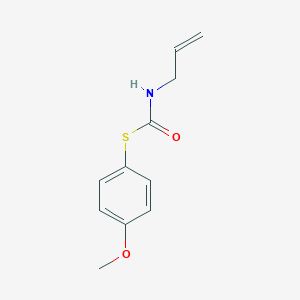
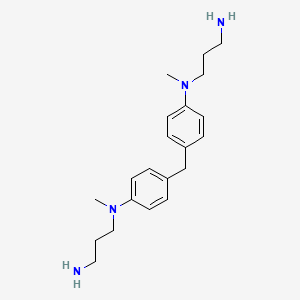
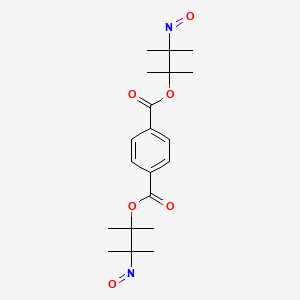

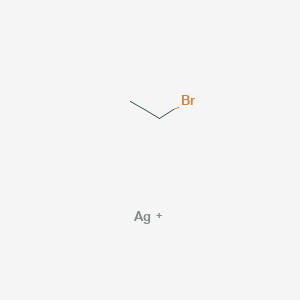
![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
